molecular formula C8H10N2O2 B14185477 3-Amino-2-(pyridin-4-YL)propanoic acid

3-Amino-2-(pyridin-4-YL)propanoic acid

Cat. No.: B14185477
M. Wt: 166.18 g/mol
InChI Key: KPKYTVXOIPYFSM-UHFFFAOYSA-N
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Description

Context and Significance of Non-Canonical Amino Acids in Chemical Biology

Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are amino acids that are not among the 20 proteinogenic amino acids encoded by the standard genetic code. thedailyscientist.org Their significance in chemical biology stems from their ability to introduce novel chemical functionalities, structural constraints, and spectroscopic probes into peptides and proteins. This allows for the fine-tuning of biological activity, stability, and function in ways not achievable with the standard amino acid repertoire. nih.govnih.gov

The incorporation of ncAAs into proteins can be achieved through various methods, including solid-phase peptide synthesis and genetic code expansion. These techniques have enabled the creation of peptides and proteins with enhanced therapeutic properties, novel catalytic activities, and unique biophysical characteristics. thedailyscientist.org The diverse side chains of ncAAs can introduce functionalities such as keto groups, azides, alkynes, and photosensitive groups, which can be used for specific chemical modifications, cross-linking, and imaging. thedailyscientist.org Consequently, ncAAs are invaluable tools in drug discovery, providing a means to develop more potent, selective, and stable peptide-based therapeutics. nih.govjst.go.jp

Structural Characteristics and Chemical Importance of 3-Amino-2-(pyridin-4-YL)propanoic acid

This compound, with the CAS number 910444-19-8, is a non-canonical alpha-amino acid characterized by a propanoic acid backbone substituted with an amino group at the 3-position and a pyridin-4-yl-methyl group at the 2-position. bldpharm.com This specific arrangement of functional groups distinguishes it from its isomer, 2-Amino-3-(pyridin-4-yl)propanoic acid, where the amino and pyridinylmethyl groups are at the 2- and 3-positions, respectively.

The pyridine (B92270) ring is a key structural feature, as its nitrogen atom can act as a hydrogen bond acceptor and a base, and it can participate in metal coordination. nbinno.com These properties can influence the binding affinity and specificity of molecules containing this moiety to biological targets. The pyridine nucleus is a common scaffold in many pharmaceuticals due to its ability to enhance biological activity and improve pharmacokinetic properties. nih.gov

While detailed experimental data on the specific chemical properties and applications of this compound are not extensively available in publicly accessible literature, its structural motifs suggest its potential as a building block in medicinal chemistry. Its classification as a non-canonical amino acid makes it a candidate for incorporation into peptides to modulate their conformation and biological activity. The unique substitution pattern may offer distinct advantages in terms of molecular geometry and interaction with target proteins compared to its more commonly studied isomer.

Table 1: Physicochemical Properties of Related Pyridine-Containing Compounds This table presents data for related compounds to provide context due to the limited specific data for this compound.

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
3-[(Pyridin-2-yl)amino]propanoic acid104961-64-0C8H10N2O2166.18
(S)-3-Amino-2-(hydroxymethyl)propionic acid930784-11-5C4H9NO3119.12
3-Amino-2-(pyridin-3-ylmethyl)propanoic acidNot AvailableC9H12N2O2180.20

Overview of Research Trajectories for Pyridine-Containing Amino Acids

Research into pyridine-containing amino acids is a dynamic area within medicinal chemistry and drug discovery. The incorporation of the pyridine moiety into amino acid scaffolds has been explored for a variety of therapeutic applications. researchgate.net One significant research trajectory is the development of enzyme inhibitors. For instance, L-amino acids containing a pyridine moiety have been designed and synthesized as potent inhibitors of human nitric oxide synthase (NOS) isozymes. nih.gov

Another key area of investigation is the use of pyridylalanines and related derivatives in neuroscience research. These specialized amino acids can serve as precursors for the synthesis of neurotransmitter analogues or as tools to probe neurological pathways. nbinno.com The pyridine ring can interact with specific receptors and enzymes in the central nervous system, and its incorporation can also influence the ability of a molecule to cross the blood-brain barrier. nbinno.com

Furthermore, the synthesis of novel pyridine-containing amino acids is a continuous focus, with researchers developing new synthetic methodologies to access a wider diversity of these building blocks. researchgate.net These efforts are crucial for expanding the chemical space available for drug design and for systematically studying the structure-activity relationships of pyridine-containing peptides and small molecules. The overarching goal is to leverage the unique properties of the pyridine ring to create more effective and targeted therapeutics. nih.gov

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3-amino-2-pyridin-4-ylpropanoic acid

InChI

InChI=1S/C8H10N2O2/c9-5-7(8(11)12)6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)

InChI Key

KPKYTVXOIPYFSM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(CN)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Amino 3 Pyridin 4 Yl Propanoic Acid and Its Derivatives

Asymmetric Synthesis Strategies for Enantiopure Forms

The generation of enantiomerically pure 2-Amino-3-(pyridin-4-yl)propanoic acid is critical for its application in pharmaceuticals, as different enantiomers can exhibit vastly different biological activities. Asymmetric synthesis aims to produce a single enantiomer, thereby avoiding the need for challenging and often inefficient resolution of racemic mixtures.

A novel and green approach to chiral amino acid synthesis involves the synergy of photoredox catalysis and enzymatic catalysis. acs.orgresearchgate.net This strategy combines the ability of light-absorbing photocatalysts to generate reactive radical intermediates with the high stereocontrol of enzymes. acs.orgnih.gov While not yet specifically detailed for 2-Amino-3-(pyridin-4-yl)propanoic acid, the principles have been demonstrated for a variety of chiral amino alcohols and α-tertiary amino acids. nih.govacs.org

In a typical photoenzymatic system, a photocatalyst, upon light absorption, initiates a single-electron transfer (SET) process. nih.gov For instance, in the synthesis of chiral 1,2-amino alcohols, a photocatalyst like eosin (B541160) Y can facilitate the decarboxylative radical coupling of an N-arylglycine with an aldehyde. acs.orgnih.gov The resulting racemic product can then undergo a deracemization process catalyzed by an enzyme, such as a carbonyl reductase, to yield a highly enantioenriched product. nih.gov This redox-neutral approach avoids the use of sacrificial chemical reductants. acs.orgresearchgate.net Another example involves using pyridoxal (B1214274) (PLP)-dependent threonine aldolases with a Rose Bengal photoredox catalyst for the α-alkylation of unprotected alanine (B10760859) and glycine (B1666218) with pyridinium (B92312) salts, efficiently preparing α-tertiary amino acids in a single step. acs.org The application of flavin-dependent ene-reductases has also been shown to photocatalytically generate aminium radical cations for asymmetric intermolecular hydroamination, highlighting the potential of these systems to control highly reactive intermediates. illinois.edu

Photoenzymatic System Component Function Example
Photocatalyst Absorbs light to initiate electron transfer and generate radical intermediates.Eosin Y, Rose Bengal
Enzyme Provides high stereocontrol for the asymmetric transformation.Carbonyl Reductase, Threonine Aldolase, Ene-reductase
Substrates Starting materials for the synthesis.α-amino acids, aldehydes, pyridinium salts
Light Source Provides the energy to drive the photocatalytic cycle.Visible light (e.g., blue LEDs)

This methodology represents a promising frontier for the sustainable and efficient synthesis of complex chiral amino acids like 2-Amino-3-(pyridin-4-yl)propanoic acid.

Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for the synthesis of enantiomerically pure amino acids. nih.gov This technique involves the hydrogenation of a prochiral precursor, typically a dehydroamino acid derivative, using a chiral transition metal complex as the catalyst.

The synthesis of optically pure D- and L-pyridylalanines has been successfully achieved using this method. acs.org A key substrate for this transformation is (Z)-N-acetyl-3-(4-pyridyl)-2-propenamide. The asymmetric hydrogenation of this substrate can be catalyzed by rhodium complexes bearing chiral phosphine (B1218219) ligands. The choice of ligand is crucial for achieving high enantioselectivity.

A notable example is the use of Rh(I) catalysts with chiral diphosphine ligands. For instance, the hydrogenation of (Z)-2-acetamido-3-(4-pyridyl)acrylic acid using a rhodium catalyst can yield N-acetyl-4-pyridylalanine with high enantiomeric excess (ee). The specific ligand, solvent, and reaction conditions significantly influence both the conversion and the enantioselectivity of the reaction. This approach has been applied to the synthesis of various heteroarylalanines, demonstrating its versatility. acs.org

Catalyst System Substrate Product Key Features
Rhodium(I)-Chiral Diphosphine(Z)-2-acetamido-3-(4-pyridyl)acrylic acidN-acetyl-(S)-2-amino-3-(pyridin-4-yl)propanoic acidHigh enantioselectivity, applicable to various pyridylalanines.
Ruthenium-based catalystsN-Boc α-amino-β-ketoestersanti-N-Boc-β-hydroxy-α-amino estersHigh diastereo- and enantioselectivity via transfer hydrogenation. researchgate.net

This methodology provides a reliable and scalable route to enantiopure pyridylalanines, which are valuable building blocks in medicinal chemistry. nih.gov

Beyond asymmetric hydrogenation, other stereoselective methods are employed to synthesize 2-Amino-3-(pyridin-4-yl)propanoic acid and its analogs with control over multiple stereocenters. These methods often involve the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction.

One approach is the conjugate addition of a homochiral lithium amide to a pyridyl-substituted α,β-unsaturated ester. For example, the addition of lithium (R)-N-benzyl-N-α-methyl-4-methoxybenzylamide to tert-butyl 3-(4-pyridyl)-prop-2-enoate proceeds with high diastereoselectivity. rsc.org Subsequent removal of the chiral auxiliary furnishes the desired β-amino acid derivative in high enantiomeric excess. rsc.org

Another powerful strategy utilizes chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. mdpi.com This methodology allows for the asymmetric synthesis of various α-amino acids through alkylation of the glycine moiety. The chiral ligand, bound to the nickel center, effectively shields one face of the complex, leading to highly stereoselective alkylation. After the alkylation step, the complex is disassembled under acidic conditions to release the desired amino acid and recover the chiral auxiliary. mdpi.com

Biocatalytic dynamic kinetic resolution (DKR) has also emerged as a potent method for synthesizing β-branched amino acids by establishing two contiguous stereocenters with excellent diastereocontrol and enantioselectivity. chemrxiv.org This process often utilizes aminotransferases to convert α-ketoacid substrates into the desired L-amino acid product. chemrxiv.org

Conventional Solution-Phase and Solid-Phase Synthesis Protocols

While advanced asymmetric methods are at the forefront of research, conventional synthesis protocols remain important, particularly for producing derivatives and for initial scale-up. These methods can be performed in solution or on a solid support.

A common and straightforward route to synthesize racemic 2-Amino-3-(pyridin-yl)propanoic acids starts from readily available pyridine (B92270) building blocks. For the analogous 3-pyridyl isomer, the synthesis typically begins with the condensation of pyridine-3-carboxaldehyde with glycine to form an intermediate Schiff base (imine). evitachem.com This reaction is often carried out in an ethanol/water solvent system. The subsequent step involves the reduction of the Schiff base, commonly using a reducing agent like sodium borohydride, to yield the final amino acid. evitachem.com A similar pathway can be envisioned starting from pyridine-4-carboxaldehyde to obtain 2-Amino-3-(pyridin-4-yl)propanoic acid. The final product can then be isolated, often as a dihydrochloride (B599025) salt, by treatment with hydrochloric acid. evitachem.com

General Synthetic Scheme:

Condensation: Pyridine-4-carboxaldehyde + Glycine → Pyridinylidene-glycine (Schiff base)

Reduction: Pyridinylidene-glycine + [Reducing Agent (e.g., NaBH₄)] → 2-Amino-3-(pyridin-4-yl)propanoic acid

Salt Formation: Product + HCl → 2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride

This multi-step approach is a fundamental method for accessing the core structure of pyridylalanines.

2-Amino-3-(pyridin-4-yl)propanoic acid is a valuable building block for incorporation into peptides, creating non-natural peptide-based drugs. nbinno.com Its integration into a peptide chain is achieved through peptide coupling reactions, where the carboxylic acid group of one amino acid is activated to react with the amino group of another. uni-kiel.de

A variety of peptide coupling reagents are used to facilitate this amide bond formation efficiently and with minimal side reactions, such as racemization. uni-kiel.de These reagents convert the carboxylic acid into a more reactive species. Common classes of coupling reagents include carbodiimides (like DCC), and onium salts (phosphonium or aminium salts) such as HBTU, HATU, and PyBOP. uni-kiel.desigmaaldrich.com

Onium salt-based reagents are particularly popular as they lead to fast reactions and are generally free of major side reactions. sigmaaldrich.com For instance, HATU is highly efficient due to the formation of a reactive OAt ester, which benefits from anchimeric assistance from the pyridine nitrogen, accelerating the coupling process. sigmaaldrich.com Phosphonium reagents like PyBOP are also favored as they avoid a potential side reaction known as guanidinylation, which can occur with aminium (uronium) reagents and terminate the growing peptide chain. sigmaaldrich.com The choice of reagent, solvent, and additives is critical for achieving high purity and yield of the final peptide derivative. uni-kiel.de

Coupling Reagent Class Examples Mechanism of Action Advantages/Considerations
Carbodiimides DCC (Dicyclohexylcarbodiimide)Forms an O-acylisourea intermediate.Effective but can have side products (DCU) that are difficult to remove.
Aminium (Uronium) Salts HBTU, HCTU, HATUForms a reactive ester (OBt, O-6-ClBt, OAt).Fast and efficient; HATU is particularly reactive. Potential for guanidinylation side reaction. sigmaaldrich.com
Phosphonium Salts PyBOP, PyAOPForms a reactive ester.Cleaner reactions, avoids guanidinylation. Excellent for hindered couplings. sigmaaldrich.com

The use of (S)-2-amino-3-(pyridin-4-yl)propanoic acid in such coupling reactions allows for the synthesis of complex peptide structures with modified properties. nbinno.com

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for pharmaceutically important molecules like 2-Amino-3-(pyridin-4-yl)propanoic acid is increasingly guided by the principles of green chemistry. This approach aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key considerations include the use of benign solvents, catalytic reagents over stoichiometric ones, maximizing the incorporation of all materials used in the process into the final product (atom economy), and minimizing waste.

The use of water as a reaction solvent is a cornerstone of green chemistry, as it is non-toxic, inexpensive, and environmentally benign. nih.gov Coupled with efficient catalysts, aqueous synthesis can lead to enhanced reaction rates, higher yields, and simpler workup procedures. nih.gov

While specific green catalytic syntheses for 2-Amino-3-(pyridin-4-yl)propanoic acid are not extensively detailed in publicly available research, methodologies for structurally related derivatives highlight the potential of this approach. For instance, a green synthesis for 2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivatives has been developed using alum (KAl(SO₄)₂·12H₂O) as an inexpensive, efficient, and non-toxic catalyst in water. nih.govresearchgate.net This one-pot reaction proceeds at 80°C and demonstrates significant improvements in product yields and operational simplicity while avoiding hazardous catalysts and solvents. nih.govresearchgate.net

The general procedure involves the reaction of an acetyl pyridine, an amino acid, and thiosemicarbazide (B42300) in water with a catalytic amount of alum. nih.gov This methodology underscores the advantages of combining a benign aqueous medium with a readily available, eco-friendly catalyst.

Table 1: Comparison of Catalysts in the Synthesis of a 2-Amino-3-(pyridin-yl)propanoic Acid Derivative

Catalyst Time (hrs) Yield (%)
Alum 4 90
SiO₂ 10 45
Al₂O₃ 10 67
P₂O₅ 8 48

Data derived from a representative synthesis of a related triazole derivative. researchgate.net

Another powerful green chemistry tool is biocatalysis, which uses enzymes to perform chemical transformations. Enzymatic synthesis offers high selectivity under mild conditions, often in aqueous media, thereby reducing the need for protecting groups and minimizing waste. For non-natural amino acids, enzymes like phenylalanine ammonia-lyases (PALs) or L-amino acid oxidases (LAAOs) can be used for enantioselective synthesis, a key step in producing pure chiral compounds. mdpi.com This approach, while requiring specialized biocatalysts, represents a highly sustainable and efficient pathway for producing complex amino acids. mdpi.com

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comacs.org A higher atom economy signifies a more sustainable process with less waste generation. jocpr.com It is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Traditional multi-step syntheses, particularly those involving stoichiometric reagents, protecting groups, or leaving groups, often suffer from poor atom economy. primescholars.comrsc.org For example, a Wittig reaction, while effective, has inherently low atom economy because a large triphenylphosphine (B44618) oxide byproduct is generated. primescholars.com In contrast, reactions like additions and rearrangements that incorporate all reactant atoms into the final product have a 100% theoretical atom economy. acs.org

In the context of synthesizing complex molecules like 2-Amino-3-(pyridin-4-yl)propanoic acid, achieving high atom economy is a significant challenge. Classic routes may involve steps with poor atom efficiency, leading to substantial waste. Minimizing waste is not only environmentally responsible but also economically advantageous, as it reduces the costs associated with raw materials and waste disposal.

Recent advancements in catalysis for related heterocyclic compounds showcase the successful application of these principles. For example, the green synthesis of 2-amino-4H-chromene derivatives using pyridine-2-carboxylic acid as a recyclable catalyst in a water-ethanol mixture achieves an excellent atom economy and a low E-factor (Environmental Factor), which measures the total mass of waste generated per kilogram of product. rsc.orgnih.gov

Table 2: Green Chemistry Metrics for a Catalyzed Synthesis of a 2-Amino-4H-chromene Derivative

Metric Value Green Chemistry Significance
Atom Economy (AE) 99.36% Indicates extremely high efficiency in converting reactants to product. rsc.orgnih.gov
E-Factor 16.68 Represents a low amount of waste generated per unit of product. rsc.orgnih.gov
EcoScale Score 82 (>75) Classifies the synthesis as "excellent" based on a comprehensive set of green parameters. rsc.orgnih.gov

This data illustrates the potential for achieving high efficiency in related synthetic processes.

By adopting strategies such as one-pot multicomponent reactions, utilizing catalytic instead of stoichiometric reagents, and choosing reaction types with inherent high atom economy, the synthesis of 2-Amino-3-(pyridin-4-yl)propanoic acid can be made significantly more sustainable. rsc.org

Comprehensive Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction is the gold standard for unequivocally determining the solid-state structure of a molecule. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a detailed view of the molecule's conformation.

A successful crystallographic analysis of 3-Amino-2-(pyridin-4-YL)propanoic acid would yield a complete picture of its molecular structure. Key parameters that would be determined are presented in the hypothetical data table below. Given the presence of a chiral center at the C2 carbon, the determination of the absolute configuration (R or S) would be crucial, which can be unambiguously established using anomalous dispersion effects if a suitable heavy atom is present in the crystal structure or by using a chiral derivatizing agent.

Hypothetical Crystallographic Data for this compound

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group Chiral space group (e.g., P2₁)
a (Å) 5-15
b (Å) 5-20
c (Å) 10-25
α (°) 90
β (°) 90-110
γ (°) 90
Volume (ų) 800-2000
Z 2 or 4

In the solid state, molecules of this compound would be expected to form an extensive network of intermolecular interactions. The primary interactions would be hydrogen bonds involving the carboxylic acid group (both as a donor and acceptor), the amino group (as a donor), and the nitrogen atom of the pyridine (B92270) ring (as an acceptor). These interactions govern the packing of the molecules in the crystal lattice, influencing physical properties such as melting point and solubility. The analysis would reveal the formation of characteristic hydrogen-bonding motifs, such as dimers, chains, or sheets.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would be employed to confirm the connectivity and stereochemistry of this compound.

The ¹H NMR spectrum would provide information about the number of different types of protons and their neighboring environments. The chemical shifts would be influenced by the electron-withdrawing nature of the pyridine ring and the carboxylic acid group. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, with the carbonyl carbon of the carboxylic acid appearing at the downfield end of the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyridine-H (α to N) 8.5-8.7 d
Pyridine-H (β to N) 7.2-7.4 d
CH 3.8-4.2 m
CH₂ (amino) 3.0-3.5 m
NH₂ Variable br s
COOH Variable br s

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O 170-180
Pyridine-C (α to N) 148-152
Pyridine-C (ipso) 145-148
Pyridine-C (β to N) 123-126
CH 50-60
CH₂ 35-45

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, establishing the connectivity between adjacent protons. For example, it would show correlations between the methine proton (CH) and the methylene (B1212753) protons of the propanoic acid backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC would show correlations from the pyridine protons to the carbons of the propanoic acid chain, confirming the attachment of the pyridine ring to the C2 position.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure. High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which should match the calculated exact mass of C₈H₁₀N₂O₂.

The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for amino acids include the loss of the carboxylic acid group (as COOH or CO₂ and H₂O) and fragmentation of the side chain. For this compound, characteristic fragments would be expected from the cleavage of the bond between the pyridine ring and the propanoic acid backbone, as well as the loss of the amino group.

Expected Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment
166 [M]⁺
121 [M - COOH]⁺
93 [Pyridin-4-yl-CH₂]⁺
78 [Pyridine]⁺

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the various functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, these techniques would be expected to reveal the presence of the amino group (-NH2), the carboxylic acid group (-COOH), the pyridine ring, and the aliphatic carbon backbone.

Expected FT-IR and Raman Vibrational Modes:

Amino (-NH₂) Group: N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) mode is expected around 1590-1650 cm⁻¹.

Carboxylic Acid (-COOH) Group: The O-H stretching vibration of the carboxylic acid is characteristically broad and appears in the 2500-3300 cm⁻¹ region. The carbonyl (C=O) stretching vibration is a strong band typically found between 1700-1725 cm⁻¹ for a non-ionized acid.

Pyridine Ring: C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. C=C and C=N stretching vibrations within the pyridine ring would produce a series of bands in the 1400-1600 cm⁻¹ region. Ring breathing modes can also be observed, which are often prominent in Raman spectra.

Aliphatic Chain: C-H stretching and bending vibrations from the propanoic acid backbone would be present in the 2850-2960 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.

Without specific experimental data, a definitive data table of vibrational frequencies and their assignments for this compound cannot be constructed.

Chiroptical Spectroscopy (Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical spectroscopy, particularly circular dichroism (CD), is a crucial technique for studying chiral molecules like this compound, which possesses a stereocenter at the second carbon of the propanoic acid chain. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the three-dimensional arrangement of atoms and is therefore invaluable for determining the enantiomeric purity and absolute configuration of a sample.

A search of available scientific literature and spectral databases did not yield any specific circular dichroism data for this compound. Therefore, an analysis of its enantiomeric purity based on experimental CD spectra cannot be provided at this time.

Theoretically, the two enantiomers of this compound would be expected to produce CD spectra that are mirror images of each other. An enantiomerically pure sample would show a distinct CD spectrum, while a racemic mixture would be CD silent. The sign and magnitude of the Cotton effects in the CD spectrum would be related to the electronic transitions of the pyridine and carboxyl chromophores and their spatial relationship to the chiral center.

Computational Chemistry and in Silico Modeling

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "3-Amino-2-(pyridin-4-YL)propanoic acid," docking studies are instrumental in understanding its interactions with biological macromolecules such as proteins and enzymes.

Molecular docking simulations can predict how "this compound" might bind to the active site of a protein. These simulations consider various factors, including the molecule's conformational flexibility and the electrostatic and van der Waals interactions between the ligand and the protein. The results of these simulations are often expressed as a docking score, which estimates the binding affinity. A lower docking score typically indicates a more favorable binding interaction.

For instance, in studies of similar pyridine-containing compounds, docking tools like AutoDock Vina and PyRx have been used to predict binding affinities and identify key interactions. nih.gov These studies often reveal the importance of hydrogen bonds between the ligand and specific amino acid residues in the protein's active site. For "this compound," the amino group, carboxylic acid group, and the nitrogen atom in the pyridine (B92270) ring are all potential sites for hydrogen bonding. researchgate.netnih.gov The pyridine ring can also engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

An illustrative example of potential docking results for "this compound" with a hypothetical protein target is presented in Table 1.

Table 1: Illustrative Molecular Docking Results for this compound

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Amino Acid Residues Type of Interaction
Hypothetical Kinase A -8.2 ASP-184, LYS-72 Hydrogen Bond
PHE-80 π-π Stacking
Hypothetical Protease B -7.5 GLU-166, HIS-41 Hydrogen Bond

This table is for illustrative purposes to demonstrate the type of data obtained from molecular docking studies and does not represent actual experimental results.

By comparing the docking results of "this compound" with those of structurally similar compounds, computational models can help elucidate structure-activity relationships (SAR). acs.orgnih.gov SAR studies aim to understand how modifications to a molecule's structure affect its biological activity. For example, altering the position of the nitrogen atom in the pyridine ring or adding substituents to the ring could significantly impact binding affinity. researchgate.netnih.gov

Computational SAR can guide the design of new derivatives with improved potency and selectivity. By identifying the key structural features responsible for binding, medicinal chemists can focus their synthetic efforts on molecules that are more likely to be active.

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum mechanical calculations provide a detailed understanding of the electronic structure of a molecule, which governs its reactivity and physical properties.

Density Functional Theory (DFT) is a widely used QM method for predicting the three-dimensional structure of molecules. researchgate.netgoogle.comfaccts.de By finding the lowest energy conformation, DFT can determine the most stable geometry of "this compound." This optimized geometry is crucial for accurate molecular docking studies and for understanding the molecule's intrinsic properties. DFT calculations can also map out the potential energy surface, revealing the energy barriers between different conformations.

The molecular electrostatic potential (MEP) map illustrates the charge distribution within a molecule and is a valuable tool for predicting how a molecule will interact with other molecules. nih.govbhu.ac.in Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are likely to act as hydrogen bond acceptors. Regions of positive potential (colored blue) are electron-poor and can act as hydrogen bond donors. For "this compound," the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid would be expected to be regions of negative electrostatic potential, while the hydrogen atoms of the amino group and carboxylic acid would be areas of positive potential.

Frontier molecular orbital (FMO) theory is another key aspect of QM calculations that helps in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability. ampp.orgresearchgate.net

Illustrative electronic properties for "this compound" that could be obtained from DFT calculations are shown in Table 2.

Table 2: Illustrative Calculated Electronic Properties of this compound

Property Calculated Value
Energy of HOMO -6.5 eV
Energy of LUMO -1.2 eV
HOMO-LUMO Gap 5.3 eV

This table is for illustrative purposes to demonstrate the type of data obtained from quantum mechanical calculations and does not represent actual experimental results.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics simulations provide a way to study the movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational flexibility and dynamic behavior of "this compound" in different environments, such as in a solvent or bound to a protein. acs.orgmdpi.com

MD simulations can be used to explore the different shapes (conformations) that the molecule can adopt and the likelihood of it being in a particular conformation. aps.orgmdpi.comboisestate.edu This is particularly important for flexible molecules like "this compound," as its conformation can significantly affect its ability to bind to a target. When combined with molecular docking, MD simulations can provide a more accurate picture of the ligand-protein complex by accounting for the flexibility of both the ligand and the protein. faccts.de

Chemical Reactivity and Reaction Mechanisms

Kinetic Studies of Reactions Involving 2-Amino-3-(pyridin-4-yl)propanoic Acid

Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions. For amino acids such as 2-Amino-3-(pyridin-4-yl)propanoic acid, these studies provide valuable insights into their reactivity under various conditions.

The rate of a chemical reaction is described by a rate law, which expresses the relationship between the rate of reaction and the concentration of reactants. khanacademy.orgyoutube.com For a reaction involving 2-Amino-3-(pyridin-4-yl)propanoic acid, the rate law is determined experimentally. The order of the reaction with respect to each reactant indicates how the concentration of that reactant influences the reaction rate. khanacademy.orgunizin.org

For instance, in the oxidation of some amino acids, the reaction is found to be first-order with respect to the oxidant and can be first-order or fractional-order with respect to the amino acid, depending on the specific reaction conditions and mechanism. researchgate.netijlpr.comias.ac.iniosrjournals.org In a study on the oxidation of various amino acids by N-chloropyrazinamide, the reaction was first order in the oxidant but zero order with respect to the amino acid. icm.edu.pl

The rate constant, k, is a proportionality constant in the rate law that is specific to a particular reaction at a given temperature. khanacademy.org Experimental methods for determining reaction orders and rate constants often involve monitoring the concentration of a reactant or product over time and analyzing the data graphically or using integrated rate laws. uri.edu

Below is a representative data table illustrating typical kinetic data for amino acid reactions.

ReactantOxidantReaction Order (Amino Acid)Reaction Order (Oxidant)Rate Constant (k) [M⁻¹s⁻¹]
Glycine (B1666218)Dinitrofluorobenzene110.19
PhenylalanineDinitrofluorobenzene110.122
Aspartic AcidBromamine-B11Varies with [H⁺]
Glutamic AcidBromamine-B11Varies with [H⁺]

This table is illustrative and compiles data from various amino acid reactions to show typical kinetic parameters. ias.ac.inrsc.org

Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process. chemguide.co.uklibretexts.org The rate of reactions involving 2-Amino-3-(pyridin-4-yl)propanoic acid can be significantly influenced by the presence of catalysts. For example, metal ions can act as catalysts in oxidation reactions. researchgate.net The addition of a catalyst can increase the rate constant of a reaction by several orders of magnitude. researchgate.net

Reaction conditions such as temperature, pH, and solvent composition also play a crucial role in reaction kinetics. studymind.co.uk An increase in temperature generally leads to an increase in the reaction rate, as described by the Arrhenius equation. studymind.co.uk The pH of the medium can affect the protonation state of the amino acid's functional groups (the amino group, the carboxyl group, and the pyridine (B92270) nitrogen), thereby altering its reactivity. ekb.eg The dielectric constant of the solvent can also influence the rate of reaction, particularly for reactions involving charged species. ekb.eg In some studies on amino acid oxidation, the reaction rate was observed to increase with an increase in the acidity of the medium. researchgate.net

The following table summarizes the effects of various factors on the kinetics of amino acid reactions.

FactorEffect on Reaction RateRationale
Catalyst IncreasesProvides an alternative pathway with lower activation energy. chemguide.co.uk
Temperature IncreasesIncreases the kinetic energy of molecules, leading to more frequent and energetic collisions. studymind.co.uk
pH VariesAffects the protonation state and thus the reactivity of the amino acid and other reactants. ekb.eg
Solvent Polarity VariesCan stabilize or destabilize reactants, transition states, and products to different extents. ekb.eg

Mechanistic Investigations of Novel Chemical Transformations

Understanding the detailed step-by-step mechanism of a chemical transformation is crucial for controlling and optimizing the reaction. For a molecule with multiple functional groups like 2-Amino-3-(pyridin-4-yl)propanoic acid, mechanistic studies help in predicting the outcome of a reaction.

The oxidation of amino acids can proceed through various pathways, depending on the oxidant and reaction conditions. A common pathway involves the initial oxidation of the amino group, which can lead to the formation of an imino acid intermediate. This intermediate can then be hydrolyzed to an α-keto acid and ammonia (B1221849). Further oxidation can lead to decarboxylation and the formation of an aldehyde with one fewer carbon atom. iosrjournals.org

For instance, the oxidation of some amino acids by pyridinium (B92312) chlorochromate (PCC) results in the formation of the corresponding aldehyde. iosrjournals.org The mechanism of oxidation of amino acids by N-halo compounds is believed to involve the reaction of the protonated amino acid with the oxidant. icm.edu.pl

Potential oxidation products of 2-Amino-3-(pyridin-4-yl)propanoic acid could include 2-oxo-3-(pyridin-4-yl)propanoic acid and 2-(pyridin-4-yl)acetaldehyde, depending on the extent of the oxidation.

The presence of multiple reactive sites in 2-Amino-3-(pyridin-4-yl)propanoic acid—the amino group, the carboxyl group, and the pyridine ring—makes regioselective functionalization a key challenge and area of interest. nbinno.com The amino group can be acylated or alkylated, while the carboxyl group can be esterified or converted to an amide. The pyridine ring can undergo reactions such as N-alkylation or electrophilic aromatic substitution, although the latter is generally difficult for pyridine itself.

Stereoselective functionalizations are particularly important for chiral molecules like 2-Amino-3-(pyridin-4-yl)propanoic acid, as the biological activity of enantiomers can differ significantly. kuleuven.be As a versatile pharmaceutical intermediate, (S)-2-amino-3-(pyridin-4-yl)propanoic acid dihydrochloride (B599025) is utilized in various functionalizations and coupling reactions to build more complex drug molecules. nbinno.com The development of stereospecific synthetic methods, such as the [3+3] annulation of pyridinium 1,4-zwitterionic thiolates and aziridines, highlights the advancements in controlling stereochemistry in complex reactions. rsc.org

Coordination Chemistry of the Pyridine Nitrogen and Carboxylate Moiety

The pyridine nitrogen and the carboxylate group of 2-Amino-3-(pyridin-4-yl)propanoic acid are excellent ligands for metal ions, leading to the formation of a variety of coordination compounds. researchgate.netscirp.orgsemanticscholar.orgscirp.org The amino acid can act as a bidentate or tridentate ligand, coordinating to a metal center through the nitrogen atom of the amino group, an oxygen atom of the carboxylate group, and the nitrogen atom of the pyridine ring.

The coordination geometry of the resulting metal complex depends on the nature of the metal ion, the stoichiometry of the reaction, and the presence of other ligands. scirp.orgsemanticscholar.org For example, cobalt(II) complexes of a similar amino acid, (±)-2-amino-3-(4-hydroxyphenyl)propionic acid, have been shown to adopt a square planar geometry. scirp.orgsemanticscholar.org In mixed-ligand complexes, other ligands such as 1,10-phenanthroline (B135089) can also coordinate to the metal center, leading to more complex structures. scirp.orgsemanticscholar.org

The formation of these coordination compounds can significantly alter the chemical and physical properties of the amino acid. The study of these complexes is an active area of research due to their potential applications in catalysis, materials science, and medicine. semanticscholar.org

Advanced Applications in Chemical and Biological Research

Design and Synthesis of Peptidomimetics and Constrained Peptides

The incorporation of non-natural amino acids like 3-Amino-2-(pyridin-4-YL)propanoic acid is a key strategy in the development of peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. nbinno.comnih.gov This approach is used to create constrained peptides, where the conformational flexibility is reduced to favor a bioactive shape, leading to enhanced stability and potency. jenabioscience.com

The introduction of the pyridyl moiety from this compound into a peptide sequence has profound effects on its structure and stability. The pyridine (B92270) ring is a rigid, aromatic structure that can restrict the rotational freedom of the peptide backbone, thereby inducing specific secondary structures such as turns or helices. researchgate.net This pre-organization of the peptide's conformation can lead to a lower entropic penalty upon binding to its target, potentially increasing affinity.

Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, creating new intramolecular or intermolecular interactions that stabilize the desired fold. The aromatic nature of the ring also allows for π-π stacking interactions. These structural constraints and new bonding possibilities can significantly enhance the peptide's resistance to proteolytic degradation by enzymes, a common challenge in the development of peptide-based therapeutics. jenabioscience.comresearchgate.net The incorporation of such residues can modify a compound's solubility and metabolic stability. researchgate.net

By improving structural stability and optimizing target binding, the inclusion of this compound can lead to modified peptides with enhanced biological activity. nih.gov The strategic placement of this amino acid can improve a peptide's affinity and selectivity for its biological target, such as a receptor or enzyme. nih.govjenabioscience.com For instance, substituting a natural amino acid with this pyridyl analogue can introduce new binding interactions with the target protein, leading to a more potent therapeutic effect. jenabioscience.com The development of techniques for efficient peptide production has renewed interest in creating these modified peptides as therapeutics. nih.gov Various chemical modification techniques, including the substitution with non-canonical amino acids, are explored to enhance the bioactivity and stability of promising lead peptides. nih.gov

Modification StrategyStructural ImpactPotential Bioactivity Enhancement
Incorporation of this compound Introduces conformational rigidity via the aromatic pyridine ring.Increased binding affinity due to pre-organization.
Allows for novel hydrogen bonding and π-π stacking interactions.Enhanced target selectivity.
Increases steric hindrance around the peptide backbone.Improved stability against enzymatic degradation.
Alters polarity and solubility.Modified pharmacokinetic profile.

Genetic Code Expansion (GCE) and Protein Engineering

Genetic code expansion (GCE) is a powerful technology that enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins within living cells. rsc.orgucsf.edu This technique has been used to install hundreds of ncAAs with diverse functionalities, allowing for the creation of proteins with novel chemical and physical properties. researchgate.net 2-Amino-3-(pyridin-4-yl)propanoic acid is one such ncAA that can be incorporated to engineer proteins for various applications.

The core of GCE technology relies on an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair that functions independently of the host cell's own translational machinery. ucsf.edunih.gov This means the orthogonal synthetase exclusively charges its cognate orthogonal tRNA with the desired ncAA, and this tRNA is not recognized by any of the host's endogenous synthetases. nih.gov

To incorporate 2-Amino-3-(pyridin-4-yl)propanoic acid, researchers typically engineer an existing orthogonal pair, most commonly derived from the pyrrolysyl-tRNA synthetase (PylRS) and its tRNA (tRNAPyl) from archaea like Methanosarcina barkeri or Methanosarcina mazei. researchgate.netresearchgate.netnih.gov The PylRS•tRNAPyl pair is highly orthogonal in both bacteria and eukaryotic cells. nih.gov The engineering process involves creating a library of PylRS mutants, often by randomizing key residues in the amino acid binding pocket. researchgate.net This library is then subjected to selection pressures to identify mutants that can specifically recognize and activate 2-Amino-3-(pyridin-4-yl)propanoic acid and attach it to the tRNAPyl, while discriminating against all 20 canonical amino acids. researchgate.net

ComponentRole in GCEEngineering Focus for 2-Amino-3-(pyridin-4-yl)propanoic Acid
Orthogonal Synthetase (e.g., PylRS mutant) Recognizes and activates the specific ncAA.Mutate the amino acid binding site to create a pocket that accommodates the pyridyl group.
Orthogonal tRNA (e.g., tRNAPyl) Is charged with the ncAA by the orthogonal synthetase.Modify the anticodon to recognize a unique codon (e.g., the UAG stop codon).
Unique Codon (e.g., UAG) Signals the ribosome to incorporate the ncAA.Introduce a UAG codon at the desired site in the target gene via mutagenesis.

Once an efficient and specific orthogonal pair for 2-Amino-3-(pyridin-4-yl)propanoic acid is developed, it can be used to incorporate this ncAA at any desired position within a target protein. semanticscholar.org This is typically achieved using stop codon suppression. nih.govnih.gov A unique codon, most commonly the amber stop codon (UAG), is introduced at the specific site of interest in the gene encoding the protein. ucsf.edunih.gov

When this engineered gene is expressed in a host organism that also expresses the engineered orthogonal synthetase and tRNA, and is supplied with 2-Amino-3-(pyridin-4-yl)propanoic acid in the growth medium, the translational machinery is reprogrammed. ucsf.edu Instead of terminating translation at the UAG codon, the orthogonal tRNA, charged with 2-Amino-3-(pyridin-4-yl)propanoic acid, recognizes the codon and delivers the ncAA to the ribosome for incorporation into the growing polypeptide chain. researchgate.net This results in the production of a full-length protein containing the ncAA at a precisely defined location. nih.govrice.edu

Development of Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. nih.gov Their high surface area and tunable structures make them promising for applications in gas storage, catalysis, and sensing. nih.gov The compound this compound is a suitable candidate for use as an organic linker in the synthesis of MOFs. Its structure contains multiple coordination sites: the carboxylate group and the nitrogen atom of the pyridine ring can both bind to metal centers. nih.govrsc.org The amino group can also be involved in forming secondary building units or can be post-synthetically modified. rsc.org

Similarly, in the field of supramolecular chemistry, which focuses on non-covalent interactions, this compound can act as a building block for self-assembled structures. mdpi.com The interplay of hydrogen bonding (from the amino and carboxyl groups), metal coordination (from the pyridine and carboxylate), and π-π stacking (from the pyridine ring) can direct the assembly of molecules into well-defined, higher-order architectures like gels, fibrils, or nanospheres. mdpi.commdpi.comhw.ac.uk The specific geometry and functionality of this compound can be exploited to design novel materials with tailored properties. researchgate.net

Ligand Design and Synthesis for MOF Construction

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial as it dictates the structure, porosity, and ultimately the function of the resulting MOF. Amino acids are excellent candidates for MOF ligands due to their ability to coordinate with metal centers through both their carboxylate and amino groups, often leading to chiral and functional frameworks.

While specific studies detailing the use of this compound as the primary ligand in MOF construction are not extensively documented, the principles of MOF design strongly support its potential. The pyridine ring's nitrogen atom provides an additional coordination site, allowing for the formation of more complex and robust network structures. The design of MOFs often involves N-heterocyclic ligands to create materials with specific properties. epfl.ch The combination of the amino acid backbone with the pyridyl group in one molecule offers a multifunctional linker that can lead to MOFs with tailored pore environments and functionalities. The synthesis of such ligands is a key step in developing new MOFs with advanced applications.

Advanced Applications in Catalysis and Gas Separation

The functional properties of MOFs are largely determined by their structure and the chemical nature of their pores. MOFs constructed from ligands containing amino and N-heterocyclic groups have shown significant promise in catalysis and gas separation.

Catalysis: MOFs can act as heterogeneous catalysts, offering advantages such as high surface area, tunable active sites, and ease of separation from reaction mixtures. The incorporation of functional groups, like the amino group in amino acid-based linkers, can enhance catalytic activity. nih.gov For instance, MOFs derived from amino acids have been shown to be efficient catalysts for reactions like hemiketalization. nih.gov While direct catalytic applications of a MOF built with this compound have yet to be reported, the presence of both a basic pyridine nitrogen and the amino acid functionality suggests potential for catalyzing a range of organic transformations. st-andrews.ac.ukresearchgate.net

Gas Separation: The selective adsorption of gases is a key application for MOFs, driven by the precise control over pore size and surface chemistry. nih.gov MOFs with N-heterocyclic ligands are particularly studied for their potential in separating gas mixtures, such as CO2/N2. epfl.ch The nitrogen atoms in the framework can create specific interaction sites that enhance the selective binding of certain gas molecules. Therefore, a MOF incorporating this compound could theoretically exhibit enhanced selectivity for gases like CO2 or SO2 due to specific interactions with the pyridine moiety and the amino group. rsc.org

Potential ApplicationRelevant Functional GroupMOF Property
Heterogeneous CatalysisAmino Group, Pyridine NitrogenTunable Active Sites
Gas Separation (e.g., CO2)Pyridine NitrogenSelective Adsorption Sites

Enzyme Inhibition and Modulation Studies

Non-natural amino acids are fundamental components in the design of small-molecule enzyme inhibitors, which are crucial tools in drug discovery and chemical biology. nih.gov The unique side chains of these amino acids can interact with enzyme active sites in ways that natural amino acids cannot, leading to potent and selective inhibition.

Structure-Activity Relationships for Enzyme Modulators

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of enzyme inhibitors. For a molecule like this compound, SAR studies would involve systematically modifying different parts of the structure and evaluating the impact on its inhibitory activity.

Key modifications could include:

Substitution on the Pyridine Ring: Adding substituents to the pyridine ring can alter its electronic properties and steric profile, potentially improving binding affinity. nih.gov

Modification of the Amino Acid Backbone: Altering the stereochemistry or modifying the amino or carboxylic acid groups can affect how the molecule is recognized by the target enzyme.

Derivatization: Converting the core molecule into more complex derivatives, such as peptidomimetics, can lead to compounds with enhanced biological activity. mdpi.com

For example, studies on phenylalanine-containing peptidomimetics have shown how modifications to the core amino acid structure are crucial for maintaining antiviral activity against the HIV-1 capsid protein. mdpi.com Similarly, incorporating non-natural amino acids with unique aromatic side chains into somatostatin (B550006) analogs has been used to restrict conformational flexibility and achieve selective receptor binding. mdpi.com These principles would be directly applicable to the development of enzyme modulators based on a this compound scaffold.

Molecular SubstructurePotential ModificationDesired Outcome
Pyridine RingAddition of functional groups (e.g., -CH3, -Cl)Enhanced binding affinity, altered electronics
Amino GroupAcylation, AlkylationModified hydrogen bonding, improved stability
Carboxylic Acid GroupEsterification, AmidationAltered polarity, prodrug design
Chiral CenterInversion of stereochemistry (D- to L-)Probe enzyme stereoselectivity

Role as Building Blocks in Organic Synthesis beyond Peptides

Beyond its potential in peptide science and inhibitor design, this compound is a valuable building block for the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles. acs.org Its bifunctional nature allows it to be used in a variety of chemical transformations to construct intricate molecular architectures.

Synthesis of Complex Heterocyclic Scaffolds

The field of heterocyclic chemistry is foundational to medicinal chemistry, as a vast number of pharmaceuticals contain heterocyclic rings. Amino acids serve as versatile starting materials for the synthesis of various fused heterocyclic systems. For example, 3-aminoquinazolinone derivatives, synthesized from amino acids, can be used as precursors for further cyclization reactions to create triazinoquinazolinones and other complex fused systems.

While specific examples starting directly from this compound are not prevalent in the literature, established synthetic routes demonstrate the principle. General methods for synthesizing pyridine derivatives often involve condensation and cyclization reactions. youtube.comnih.gov The presence of the reactive amino and carboxyl groups on the propanoic acid chain, combined with the pyridine ring, provides multiple reaction handles for constructing new rings and fusing heterocyclic systems, making it a promising precursor for novel chemical entities.

Application in Probes and Markers for Biological Processes.

Currently, there is a notable absence of specific research detailing the direct application of this compound as a probe or marker for biological processes in the reviewed scientific literature. While the broader class of unnatural amino acids, including those with pyridyl moieties, has been a subject of investigation for developing fluorescent probes, specific data on this compound for this purpose is not available.

The development of fluorescent amino acids is a significant area of research for visualizing biological events in real-time. These specialized amino acids can be incorporated into proteins at specific sites, serving as localized imaging agents to study protein structure, function, and interactions with minimal disruption. nih.gov The core idea is that the unique photophysical properties of these unnatural amino acids, such as sensitivity to the local environment's viscosity or polarity, can provide detailed information about molecular processes. nih.govacs.org

For instance, research into other β-pyridyl α-amino acids has shown their potential as conformationally sensitive fluorophores. nih.govacs.org These molecules can act as fluorescent molecular rotors, where their emission properties change based on the viscosity of their environment, allowing them to probe cellular functions and interactions. nih.govacs.org The principle of intramolecular charge transfer (ICT) is often exploited in these designs, where the electron-donating and accepting parts of the molecule, including a π-deficient pyridine ring, lead to fluorescence that is sensitive to solvent polarity. acs.org

Furthermore, derivatives of 2-aminopyridine (B139424) have been recognized for their potential as fluorescent probes in biological applications due to their high photostability and favorable molar absorption coefficients. sciforum.net These characteristics are desirable for probes used in fluorescence microscopy and other bio-imaging techniques. sciforum.net

Derivatization, Conjugation, and Analog Development

Synthesis of Pyridine (B92270) Ring-Substituted Derivatives

The pyridine ring of 3-Amino-2-(pyridin-4-YL)propanoic acid is a key target for derivatization to explore structure-activity relationships. While direct substitution on the pre-formed amino acid can be challenging, various synthetic strategies for creating substituted pyridine rings can be adapted to produce analogs. These methods often involve building the substituted pyridine core before or during the introduction of the aminopropanoic acid side chain.

Key synthetic approaches for generating substituted pyridine rings include:

Hantzsch Dihydropyridine (B1217469) Synthesis: This classical multi-component reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia donor. ijpsonline.com Subsequent oxidation of the resulting dihydropyridine ring yields the aromatic pyridine core. By varying the aldehyde and β-ketoester components, a wide array of substituents can be introduced at various positions on the pyridine ring.

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as Suzuki-Miyaura and Negishi couplings, are powerful tools for introducing aryl or alkyl substituents onto a pre-functionalized pyridine ring (e.g., a halopyridine). These reactions offer a high degree of control and functional group tolerance.

Cyclization Reactions: The condensation of β-enamines with α,β-unsaturated ketones in the presence of an acid catalyst and an oxidant can afford highly substituted pyridines. researchgate.net The substituents on the final pyridine ring can be easily modified by altering the starting substrates. researchgate.net For instance, the reaction of o-acetyl ketoxime and α,β-unsaturated aldehydes in the presence of iodine and triethylamine (B128534) has been reported for synthesizing substituted pyridines. ijpsonline.com

Table 1: Selected Synthetic Methods for Pyridine Ring Substitution
MethodKey ReactantsTypical Catalyst/ReagentSubstituent Type
Hantzsch SynthesisAldehyde, β-Ketoester, AmmoniaNone (thermal) or AcidAlkyl, Aryl
Cu-catalyzed CyclizationAcetophenone, Ammonium AcetateCu(OTf)₂Aryl
Metal-free Cyclizationo-Acetyl ketoxime, α,β-Unsaturated aldehydeIodine, TriethylamineAryl
FeCl₃-mediated Condensationβ-enamine, α,β-unsaturated ketoneFeCl₃Aryl

Modification of the Amino and Carboxyl Groups

The amino and carboxyl groups of this compound are primary sites for modification to create prodrugs, attach linkers for conjugation, or alter the molecule's charge state and polarity.

Amino Group Modifications: The primary amine is a nucleophilic center that can undergo a variety of chemical transformations. Common modifications include:

N-Acylation: Reaction with activated carboxylic acids (e.g., acid chlorides or succinimidyl esters) or anhydrides forms stable amide bonds. nih.gov This modification neutralizes the positive charge of the protonated amine, increasing lipophilicity.

Carbamate Formation: Reaction with chloroformates or other reagents leads to the formation of carbamates, which can serve as protecting groups or as linkages in prodrugs.

Carboxyl Group Modifications: The carboxylic acid group can be readily converted into other functional groups, most commonly esters and amides.

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or using coupling agents produces esters. This modification masks the negative charge of the carboxylate, significantly increasing lipophilicity and membrane permeability. Simple alkyl esters (methyl, ethyl) or more complex esters can be synthesized.

Amide Formation: Coupling the carboxylic acid with primary or secondary amines using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) yields stable amides. This is a fundamental reaction for peptide synthesis and conjugation.

Table 2: Common Modifications of Amino and Carboxyl Groups
Functional GroupReaction TypeTypical ReagentsResulting Group
Amino GroupN-AcylationSuccinimidyl esters, Acetic anhydrideAmide
Amino GroupReductive AlkylationAldehyde/Ketone, NaBH₃CNSecondary/Tertiary Amine
Carboxyl GroupEsterificationAlcohol, Acid catalyst (e.g., H₂SO₄)Ester
Carboxyl GroupAmide FormationAmine, Coupling agent (e.g., EDC)Amide

Conjugation to Biomolecules and Polymers

The functional groups of this compound serve as chemical handles for conjugation to larger molecules such as peptides, proteins, and polymers. nih.gov Such conjugation is a powerful strategy to improve therapeutic efficacy, alter biodistribution, and enhance stability. mdpi.com

The modified amino or carboxyl groups are typically used for this purpose. For example, the carboxylic acid can be activated and reacted with the side-chain amino groups of lysine (B10760008) residues on a protein to form a stable amide linkage. Conversely, the amino group of the compound can be coupled to activated carboxyl groups on a biomolecule. nih.gov

The inclusion of unnatural amino acids, such as derivatives of this compound, into peptide structures can enhance resistance to enzymatic degradation by peptidases. nih.gov This is because many proteases are specific to L-amino acids, and the presence of an unnatural structure can hinder recognition and cleavage. nih.gov This strategy can lead to peptide-based drugs with improved oral bioavailability and longer half-lives.

Prodrug and Advanced Delivery System Design

Prodrug design is a key application of the derivatization of this compound. A prodrug is an inactive or less active derivative of a parent drug that undergoes bioconversion in the body to release the active compound. mdpi.com This approach is used to overcome undesirable properties of the parent drug, such as poor solubility, low permeability, rapid metabolism, or lack of site-specificity. nih.govnih.gov

For an amino acid-containing structure like this compound, the primary strategies involve masking the polar amino and carboxyl groups:

Ester Prodrugs: Converting the carboxylic acid to an ester is a common strategy to increase lipophilicity and enhance passive diffusion across biological membranes. mdpi.com These esters can be designed to be hydrolyzed by esterase enzymes present in the blood, liver, or target tissues, releasing the active carboxylic acid.

Amino Acid Transporter Targeting: The body has numerous amino acid and peptide transporters (e.g., PEPT1) that can be harnessed for drug delivery. nih.gov By creating prodrugs that mimic natural amino acids, it may be possible to utilize these transporters for active uptake, thereby improving absorption and directing the drug to specific tissues where these transporters are highly expressed. nih.gov

Avoiding Efflux: Some drugs are actively pumped out of cells by efflux transporters like P-glycoprotein (P-gp), limiting their bioavailability. Prodrug strategies can be employed to create derivatives that are no longer recognized by these transporters, thus circumventing this resistance mechanism. mdpi.com

The design of these prodrugs requires a careful balance: the prodrug must be stable enough to reach its target but labile enough to be efficiently converted to the active parent drug. nih.gov

Table 3: Prodrug Strategies for Amino Acid-Containing Compounds
StrategyModified GroupProdrug LinkageGoalActivation Mechanism
Increase LipophilicityCarboxylEsterEnhance passive diffusionEnzymatic hydrolysis (Esterases)
Transporter TargetingAmino or CarboxylAmide/EsterImprove active uptakeEnzymatic hydrolysis (e.g., Peptidases)
Avoid EffluxAmino or CarboxylAmide/Ester/CarbamateBypass efflux pumps (e.g., P-gp)Enzymatic hydrolysis
Site-Specific DeliveryCarboxylEster/AmideRelease drug at target tissueTissue-specific enzymes

Conclusion and Future Directions in Research

Synthesis of Key Findings and Current Research Landscape

The compound 3-Amino-2-(pyridin-4-YL)propanoic acid is a non-natural amino acid (NAA) that occupies a significant position in contemporary chemical and pharmaceutical research. The current research landscape identifies it primarily as a crucial pharmaceutical intermediate and a versatile building block in organic synthesis. nbinno.comnbinno.com Its molecular architecture, which uniquely combines the functionalities of an amino acid with a pyridine (B92270) heterocycle, provides distinct chemical properties that are actively leveraged in the development of new therapeutic agents. nbinno.comnbinno.com

The pyridine moiety is a cornerstone of its utility, known to influence the pharmacological activity, metabolic stability, and binding affinity of parent molecules. nbinno.comresearchgate.net Consequently, this compound is frequently sought after for incorporation into target molecules to modulate their efficacy and pharmacokinetic profiles. nbinno.com The primary application lies in its use for synthesizing more complex drug molecules, including modified peptides and small molecule inhibitors. nbinno.comnbinno.com As a component in non-natural amino acid synthesis, it facilitates the creation of peptides with enhanced characteristics, such as increased resistance to enzymatic degradation. nbinno.com

The broader field of non-canonical amino acids (ncAAs) is undergoing rapid expansion, with growing evidence supporting their utility in creating a range of biological therapeutics. nih.govresearchgate.net These applications are diverse, spanning from precisely defined protein conjugates to advanced cell-based therapies. nih.gov Within this context, amino acids containing pyridine and other heteroaromatic rings are of particular interest due to their prevalence in a vast number of biologically active molecules and their potential to confer unique photophysical properties, making them suitable for use as fluorescent probes. acs.orgrsc.org

Identification of Research Gaps and Challenges

Despite its recognized value, the research landscape for this compound is characterized by several notable gaps and challenges. A primary challenge lies in the synthesis of non-natural amino acids, which can be an onerous, multistep process. news-medical.net Key difficulties in the chemical synthesis of NPAAs include achieving stereoselectivity and overcoming low production yields. nih.gov The construction of quaternary carbon centers, which is relevant to derivatives of this compound, remains a significant challenge in organic synthesis. nih.gov While new methods, including synergistic photoredox and pyridoxal (B1214274) radical biocatalysis, are emerging to simplify the creation of unnatural amino acids, these are not yet universally applied. news-medical.net

A significant knowledge gap exists in the public domain concerning the intrinsic biological activities of this compound itself. The bulk of available literature describes its utility as a synthetic intermediate rather than an active agent. nbinno.comnbinno.com While studies on analogous propanoic acid derivatives have revealed potential anticancer and antioxidant properties mdpi.com, the specific bioactivity profile of the title compound remains largely unexplored. Furthermore, while its potential applications in materials science are often mentioned nbinno.com, there is a scarcity of specific studies or concrete examples demonstrating its use in the development of functional materials.

Identified Research Gap Associated Challenges
Intrinsic Biological Activity Lack of comprehensive screening against diverse biological targets; focus has been on its role as a building block.
Optimized Synthesis Protocols Need for scalable, cost-effective, and stereoselective synthesis methods; current multi-step processes can be inefficient. news-medical.netnih.gov
Materials Science Applications Limited experimental data on its incorporation into polymers or functional materials; potential remains theoretical.
Enzymatic Incorporation Research needed to develop engineered tRNA synthetases for site-specific incorporation into proteins, a key step for "protein medicinal chemistry". nih.govresearchgate.net

Future Prospects for Novel Applications in Chemical Biology, Materials Science, and Drug Discovery

The future research prospects for this compound are promising and span multiple scientific disciplines. The continued and expanded use of this compound as a scaffold is expected to drive innovation in these fields.

Drug Discovery: The most immediate prospects lie in medicinal chemistry and drug discovery. The incorporation of this NAA into peptide-based drug candidates can fundamentally alter their properties, enhancing structural and proteolytic stability. nih.gov The pyridine ring is a well-established pharmacophore present in thousands of drug molecules, suggesting that derivatives of this compound could be tailored to interact with a wide array of biological targets. rsc.orgresearchgate.net A key future direction is the use of such NAAs to perform "protein medicinal chemistry," where precise, atomic-level changes to protein structures can dramatically improve their therapeutic properties, creating more "druglike" biologics. nih.govresearchgate.net

Chemical Biology: In the field of chemical biology, there is a burgeoning interest in using unnatural amino acids as molecular probes. Pyridine-based amino acids with charge-transfer properties are being developed as conformationally sensitive fluorophores to investigate biological processes like protein-protein interactions. acs.org Future work could focus on adapting this compound for these applications, potentially leading to new tools for studying cellular dynamics with high precision.

Materials Science: The application of NAAs in materials science is an emerging frontier. mdpi.com The unique structure of this compound makes it a candidate for designing novel polymers and smart materials. The nitrogen atom in the pyridine ring can act as a ligand for metal ions, opening possibilities for creating metal-coordinating polymers with specific catalytic or electronic properties. mdpi.com These materials could find use in sensors, catalysis, or as advanced functional materials. nbinno.comresearchgate.net

Potential Application Area Specific Future Prospect Enabling Research
Drug Discovery Development of peptide therapeutics with enhanced stability and novel mechanisms of action. nbinno.comnih.govHigh-throughput screening of compound libraries derived from the NAA; structural biology to guide design.
Chemical Biology Creation of novel fluorescent probes for real-time imaging of biological processes. acs.orgPhotophysical studies of the NAA and its derivatives; development of methods for site-specific protein incorporation.
Materials Science Synthesis of functional polymers with tailored electronic, catalytic, or self-assembly properties. researchgate.netmdpi.comPolymerization studies incorporating the NAA; characterization of the resulting material's properties.

Q & A

Q. What are the primary synthetic routes for 3-Amino-2-(pyridin-4-YL)propanoic acid, and how can intermediates be optimized?

Methodological Answer: The compound is typically synthesized via intermediates like 3-(pyridin-4-yl)acrylic acid, which undergoes amination or reduction steps. For example, β-amino acids are synthesized through enantioselective methods using chiral catalysts or enzymatic resolution . Key optimization parameters include reaction temperature (e.g., maintaining 22–25°C for stability), solvent selection (e.g., DMSO for polar intermediates), and catalyst loading (e.g., 5–10 mol% palladium for hydrogenation). Yield discrepancies (e.g., 48% vs. 68% in similar derivatives) may arise from steric hindrance or competing side reactions .

Q. How are spectroscopic techniques (FT-IR, NMR) applied to characterize this compound?

Methodological Answer:

  • FT-IR : Identifies functional groups like C=O (1702 cm⁻¹), C=N (1601–1610 cm⁻¹), and O-H (3279 cm⁻¹). Discrepancies in peak positions may indicate tautomerism or hydrogen bonding .
  • 1H NMR : Aromatic protons (δ 8.39 ppm for pyridinyl groups) and methylene/methyl groups (δ 2.5–3.5 ppm) confirm structural integrity. Splitting patterns (e.g., doublets at J = 8.4 Hz) validate regiochemistry .

Q. What are the key physicochemical properties influencing experimental design (e.g., solubility, stability)?

Methodological Answer:

  • Solubility : Highly soluble in polar solvents (e.g., 410 mg/mL in water) but less in non-polar solvents. Adjust pH to >7 for improved aqueous solubility due to deprotonation of the carboxylic acid group .
  • Stability : Sensitive to oxidation; store under inert gas (N₂/Ar) at –20°C. Degradation products (e.g., oxo derivatives) can be monitored via HPLC .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or hydroxylation) alter bioactivity?

Methodological Answer:

  • Fluorination : Introducing fluorine at the pyridine ring (e.g., 6-fluoropyridinyl derivatives) enhances metabolic stability and binding affinity to enzymes like kinases. This is achieved via nucleophilic substitution (e.g., using KF/18-crown-6) .
  • Hydroxylation : Adding –OH groups (e.g., 3-hydroxyphenyl derivatives) increases hydrogen-bonding potential, improving interactions with targets like GPCRs. However, it may reduce BBB permeability (log Kp = –9.05 cm/s) .

Q. How can computational modeling resolve contradictions in experimental data (e.g., binding affinity vs. observed activity)?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., tyrosine kinase). Discrepancies between in silico predictions and in vitro assays may arise from solvation effects or protein flexibility .
  • MD Simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes. Compare RMSD values (<2 Å = stable) to validate binding modes .

Q. What strategies mitigate challenges in enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Resolution : Use HPLC with a chiral column (e.g., Chiralpak IA) and mobile phase (hexane:isopropanol, 90:10). Enantiomeric excess (ee) >98% is achievable for (S)-isomers .
  • Asymmetric Catalysis : Employ Ru-BINAP catalysts for hydrogenation, achieving ee values >95%. Monitor reaction progress via circular dichroism (CD) spectroscopy .

Data Analysis & Contradictions

Q. How should researchers interpret conflicting data on cytotoxicity across studies?

Methodological Answer:

  • Dose-Response Curves : Compare IC₅₀ values (e.g., 10 µM vs. 50 µM) across cell lines (e.g., HEK293 vs. HeLa). Contradictions may stem from differences in assay conditions (e.g., serum concentration, incubation time) .
  • Mechanistic Studies : Use flow cytometry to distinguish apoptosis (Annexin V staining) vs. necrosis (PI uptake). Contradictory results may indicate off-target effects at higher doses .

Q. Why do pharmacokinetic properties (e.g., GI absorption) vary among structural analogs?

Methodological Answer:

  • Lipophilicity : Log P values (e.g., 0.01 vs. 0.9) correlate with absorption. Analogs with higher log P show better GI absorption but may suffer from first-pass metabolism .
  • Transporter Affinity : Use Caco-2 cell assays to measure permeability (Papp >1 × 10⁻⁶ cm/s = high absorption). Compounds interacting with P-gp transporters show reduced bioavailability .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Derivatives

DerivativeYieldKey ConditionsReference
Pyrazol-4-ylmethylene68%DMSO, 80°C, 12 hr
6-Fluoropyridinyl48%Pd/C, H₂ (1 atm), RT
3-Hydroxyphenyl55%Chiral catalyst, EtOH, –20°C

Q. Table 2: Pharmacokinetic Parameters

ParameterValueMethodReference
Aqueous Solubility410 mg/mLESOL Prediction
BBB Permeabilitylog Kp = –9.05In Silico Modeling
CYP3A4 InhibitionNoFluorescent Assay

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.